

# Independent validation of published Tas-117 research findings

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## Compound of Interest

Compound Name: Tas-117

Cat. No.: B611162

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An important clarification regarding the nomenclature of "**Tas-117**" is necessary before presenting a detailed analysis. Initial research reveals that the designation "**Tas-117**" is associated with two distinct investigational drugs:

- Tosedostat (formerly CHR-2797): An orally bioavailable aminopeptidase inhibitor.
- **TAS-117**: A highly potent and selective oral allosteric pan-AKT inhibitor.

Given that these compounds have different mechanisms of action and therapeutic targets, this guide will address them separately to ensure clarity and accuracy.

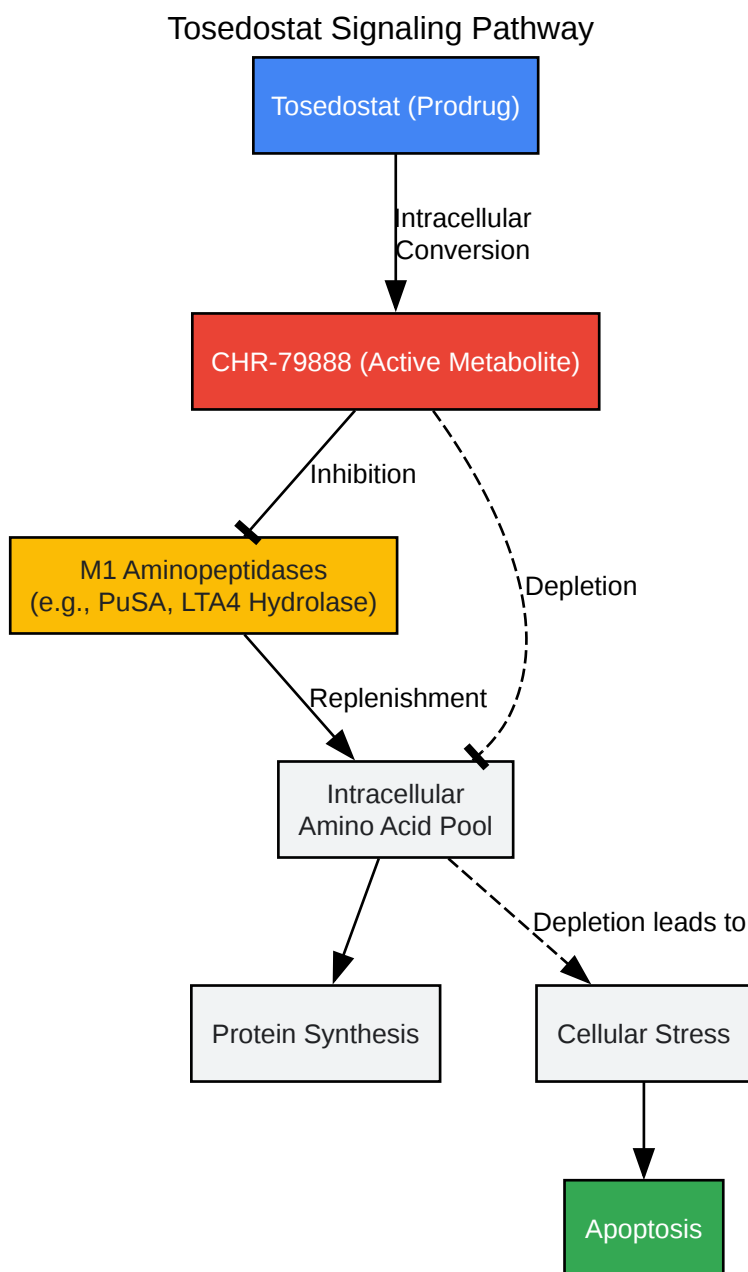
## Part 1: Tosedostat (Aminopeptidase Inhibitor)

Tosedostat is an investigational anti-cancer agent that functions by inhibiting aminopeptidases, leading to amino acid deprivation and subsequent cell death in cancer cells.<sup>[1][2][3]</sup> It has been primarily studied in the context of hematological malignancies, particularly acute myeloid leukemia (AML).<sup>[1][3][4]</sup>

## Mechanism of Action

Tosedostat is a prodrug that is converted intracellularly to its active metabolite, CHR-79888.<sup>[1]</sup><sup>[5]</sup> This active form inhibits M1 family aminopeptidases, such as puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 (LTA4) hydrolase.<sup>[1][5]</sup> The inhibition of these enzymes disrupts the recycling of amino acids from protein degradation, leading to a depletion of the intracellular amino acid pool.<sup>[1][2]</sup> This selective amino acid deprivation in rapidly

proliferating cancer cells triggers cellular stress, leading to cell cycle arrest and apoptosis (programmed cell death).[1][2]



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Tosedostat's mechanism of action.

## Clinical Trial Data

Tosedostat has been evaluated in clinical trials, primarily for acute myeloid leukemia (AML), both as a monotherapy and in combination with other agents.

Table 1: Summary of Tosedostat Clinical Trial Findings

Trial Phase	Patient Population	Treatment	Key Findings	Reference
Phase I/II	Relapsed/Refractory AML	Tosedostat monotherapy	Shown promising activity in vitro and in early clinical trials.	[3]
Phase I-III	AML and Multiple Myeloma	Tosedostat in combination with chemotherapy	Demonstrated clinical activity.	[4]

## Experimental Protocols

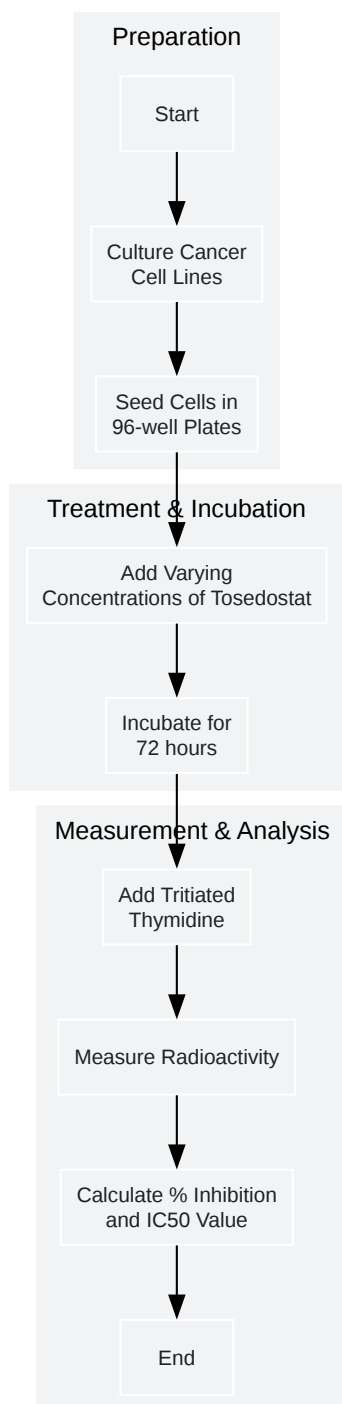
A key in vitro assay to determine the efficacy of Tosedostat is the cell proliferation assay.

Protocol: Cell Proliferation Assay (IC50 Determination)

- **Cell Culture:** Human cancer cell lines are cultured in appropriate media.
- **Treatment:** Cells are seeded in 96-well plates and treated with varying concentrations of Tosedostat.
- **Incubation:** Plates are incubated for a specified period (e.g., 72 hours).
- **Proliferation Measurement:** A reagent such as tritiated thymidine is added to measure DNA synthesis, which is indicative of cell proliferation.
- **Data Analysis:** Radioactivity is measured using a scintillation counter. The percentage of proliferation inhibition relative to an untreated control is calculated, and the IC50 value (the

concentration of the drug that inhibits 50% of cell proliferation) is determined.[1]

#### Workflow for IC50 Determination



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Cell proliferation assay workflow.

## Part 2: TAS-117 (Allosteric pan-AKT Inhibitor)

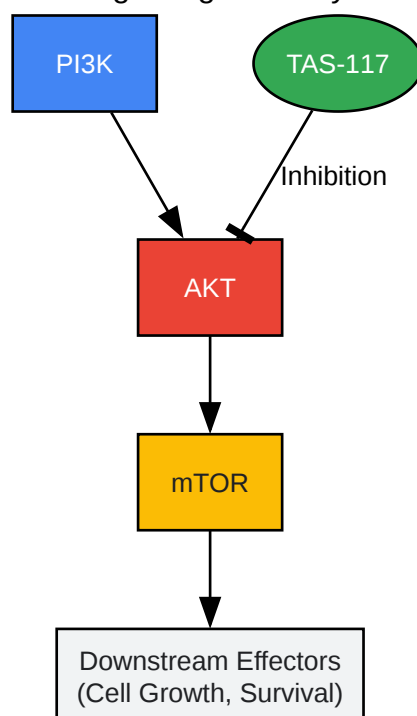
**TAS-117** is a potent and selective oral allosteric inhibitor of all three isoforms of the AKT protein kinase (AKT1, 2, and 3).[6] It has been investigated in patients with advanced solid tumors, particularly those with alterations in the PI3K/AKT signaling pathway.[6][7][8]

### Mechanism of Action

The PI3K/AKT/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, survival, and metabolism.[9] In many cancers, this pathway is aberrantly activated.

**TAS-117** acts as an allosteric inhibitor of AKT, a key node in this pathway. By inhibiting AKT, **TAS-117** can block downstream signaling, leading to reduced cancer cell proliferation and survival.[10][11]

TAS-117 Signaling Pathway Inhibition



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**TAS-117's** inhibition of the PI3K/AKT pathway.

## Clinical Trial Data

**TAS-117** has been evaluated in Phase I and II clinical trials for various solid tumors harboring specific genetic mutations.

Table 2: Summary of **TAS-117** Clinical Trial Findings

Trial Phase	Patient Population	Treatment	Key Findings	Reference
Phase II (K-BASKET)	Advanced solid tumors with PI3K/Akt mutations	16 mg daily or 24 mg (4 days on/3 days off)	Limited antitumor activity. ORR: 8%, DCR: 23%. Median PFS: 1.4 months, Median OS: 4.8 months. Manageable safety profile.	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[12]</a>
Phase I	Advanced solid tumors	Dose escalation (8 to 32 mg/day)	Recommended Phase 2 dose: 24 mg intermittent dosing. Showed antitumor activity. Four patients had a confirmed partial response.	<a href="#">[10]</a> <a href="#">[11]</a>
Phase II	Advanced solid tumors with germline PTEN-inactivating mutations	16 mg daily (GI tumors) or 24 mg intermittent (non-GI tumors)	Some antitumor activity and manageable toxicity. Objective response in a patient with ovarian cancer (PIK3CA E545K mutation).	<a href="#">[6]</a> <a href="#">[9]</a>

## Experimental Protocols

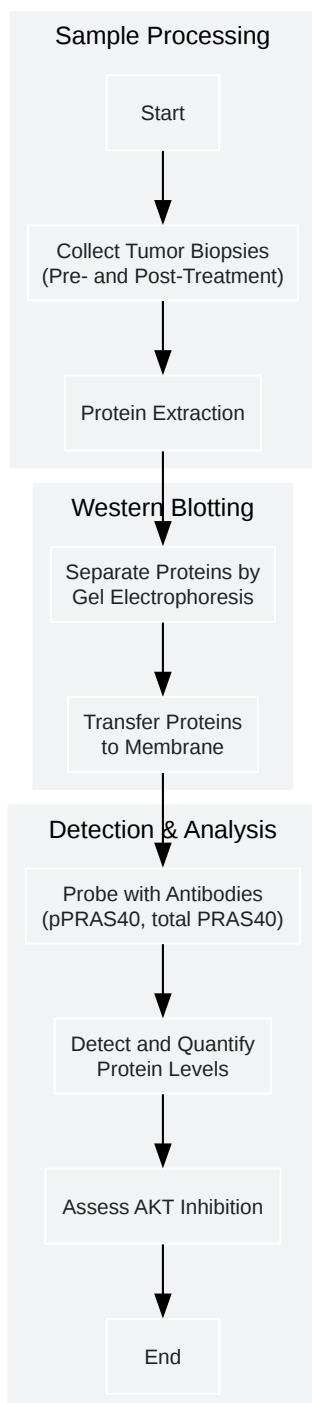
Pharmacodynamic analysis in clinical trials often involves measuring the phosphorylation of direct AKT substrates.

Protocol: Pharmacodynamic Analysis of AKT Inhibition

- **Sample Collection:** Tumor biopsies or surrogate tissue samples are collected from patients before and after treatment with **TAS-117**.
- **Protein Extraction:** Proteins are extracted from the collected tissue samples.
- **Western Blotting:** Protein extracts are separated by gel electrophoresis and transferred to a membrane.
- **Antibody Probing:** The membrane is probed with antibodies specific for phosphorylated PRAS40 (a direct substrate of AKT) and total PRAS40.
- **Detection and Analysis:** The levels of phosphorylated and total PRAS40 are detected and quantified to assess the extent of AKT inhibition by **TAS-117**.[\[10\]](#)[\[11\]](#)



## Workflow for Assessing AKT Inhibition

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Pharmacodynamic analysis workflow.

## Comparison with Alternatives

**TAS-117**'s therapeutic landscape includes other targeted therapies for cancers with PI3K/AKT pathway mutations. For instance, in Acute Myeloid Leukemia (AML), several targeted drugs are available, such as FLT3 inhibitors (e.g., Gilteritinib) and IDH inhibitors (e.g., Ivosidenib, Enasidenib).<sup>[13][14]</sup> While **TAS-117** is an AKT inhibitor, these other agents target different nodes in cancer signaling pathways.

Table 3: Comparison of Targeted Therapies in AML

Drug Class	Target	Example Drugs	Use in AML
AKT Inhibitor	AKT	TAS-117	Investigational
FLT3 Inhibitor	FLT3	Gilteritinib	For patients with FLT3-mutated AML. <sup>[14]</sup>
IDH1 Inhibitor	IDH1	Ivosidenib, Olutasidenib	For patients with IDH1-mutated AML. <sup>[13]</sup>
IDH2 Inhibitor	IDH2	Enasidenib	For patients with IDH2-mutated AML. <sup>[13][14]</sup>
BCL-2 Inhibitor	BCL-2	Venetoclax	Used in combination with hypomethylating agents or low-dose cytarabine. <sup>[14]</sup>

The choice of targeted therapy is highly dependent on the specific genetic mutations present in a patient's tumor. The development of **TAS-117** and other targeted agents underscores the shift towards personalized medicine in oncology.

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